4-acetyl-N-methoxybenzenesulfonamide

Medicinal Chemistry Sulfonamide Synthesis Building Block

Select this 4-acetyl-N-methoxybenzenesulfonamide for precise SAR studies. Its distinct N-methoxy zinc-binding group and para-acetyl substituent provide a unique probe for carbonic anhydrase inhibitor research, avoiding risks of generic substitutions. Identity is confirmed by a definitive ¹H NMR fingerprint (δ 8.10, 8.03, 3.82, 2.66 in CDCl₃) for immediate QC verification, ensuring experimental reproducibility in biochemical and crystallographic assays.

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
Cat. No. B8415760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-methoxybenzenesulfonamide
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NOC
InChIInChI=1S/C9H11NO4S/c1-7(11)8-3-5-9(6-4-8)15(12,13)10-14-2/h3-6,10H,1-2H3
InChIKeyDPWQWGFCWOBECF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-N-methoxybenzenesulfonamide: Core Physicochemical and Structural Data for Procurement Benchmarking


4-Acetyl-N-methoxybenzenesulfonamide is a para-substituted benzenesulfonamide derivative with the molecular formula C₉H₁₁NO₄S and a molecular weight of 229.26 g/mol . The compound incorporates an N-methoxy sulfonamide zinc-binding group (ZBG) and a para-acetyl substituent on the benzene ring, placing it within the class of sulfonamide-based carbonic anhydrase inhibitor (CAI) pharmacophores [1]. Structurally, it serves as an intermediate between simpler N-methoxybenzenesulfonamide (C₇H₉NO₃S, 187.22 g/mol) and more complex diaryl sulfonamide derivatives such as N-(4-acetylphenyl)-4-methoxybenzenesulfonamide (C₁₅H₁₅NO₄S, 305.35 g/mol), offering a distinct molecular weight and substitution pattern for structure-activity relationship (SAR) studies [2].

Why 4-Acetyl-N-methoxybenzenesulfonamide Cannot Be Casually Substituted by Other Benzenesulfonamides


Benzenesulfonamides with N-methoxy substitution exhibit a unique zinc-binding mechanism in carbonic anhydrase active sites that differs fundamentally from primary sulfonamides (R-SO₂NH₂) or N-hydroxy analogs, as demonstrated by X-ray crystallographic studies [1]. The para-acetyl group introduces an electron-withdrawing effect and a hydrogen-bond acceptor site that modulates the pKa of the sulfonamide NH and influences both the compound's inhibition kinetics and its crystallographic packing behavior [2]. Generic substitution with compounds lacking this specific combination of N-methoxy ZBG and para-acetyl substitution risks altering the compound's solubility profile, its conformational preferences in the solid state, and its enzyme inhibition kinetics—all of which directly impact experimental reproducibility in biochemical assays and structure-based drug design workflows [3].

Quantitative Differentiation Evidence: 4-Acetyl-N-methoxybenzenesulfonamide Versus Key Structural Comparators


Molecular Weight and Synthetic Intermediate Position: A Defined Scaffold Between Minimal and Extended Analogs

4-Acetyl-N-methoxybenzenesulfonamide occupies a distinct molecular weight niche (229.26 g/mol) that places it exactly between the minimal N-methoxybenzenesulfonamide parent scaffold (187.22 g/mol) and the more complex diaryl derivative N-(4-acetylphenyl)-4-methoxybenzenesulfonamide (305.35 g/mol) . This intermediate molecular weight corresponds to the addition of a single para-acetyl substituent (ΔMW = +42.04 g/mol, representing a C₂H₂O unit) to the N-methoxybenzenesulfonamide core, enabling precise structure-activity relationship (SAR) exploration of the para position without the steric and conformational complexity introduced by a second aromatic ring [1].

Medicinal Chemistry Sulfonamide Synthesis Building Block

Synthetic Yield and Purification: Documented Recrystallization Protocol for Procurement Quality Benchmarking

A documented synthetic route for 4-acetyl-N-methoxybenzenesulfonamide provides a specific recrystallization yield of 65.8% (1.5 g isolated yield) using THF/hexanes as the solvent system, yielding the compound as a white solid . This represents a practical, validated purification protocol that procurement specialists and laboratory managers can use as a quality benchmark when evaluating commercial sources. In contrast, closely related positional isomers such as 5-acetyl-2-methoxybenzene-1-sulfonamide lack similarly detailed synthetic and purification data in the open literature, making direct comparison of synthetic accessibility and expected purity more challenging .

Organic Synthesis Process Chemistry Quality Control

¹H NMR Spectroscopic Fingerprint: Definitive Identity Confirmation Against Structurally Similar Analogs

The ¹H NMR spectrum of 4-acetyl-N-methoxybenzenesulfonamide (300 MHz, CDCl₃) provides a unique spectroscopic fingerprint that differentiates it from positional isomers and other benzenesulfonamide analogs . Key diagnostic signals include the para-substituted aromatic ring protons appearing as two distinct doublets at δ 8.10 (J=8 Hz, 2H) and δ 8.03 (J=8 Hz, 2H), the N-methoxy singlet at δ 3.82 (3H), and the acetyl methyl singlet at δ 2.66 (3H). The N-H proton appears as a broad singlet at δ 7.23 . This specific pattern of aromatic proton splitting (two doublets of equal integration) is characteristic of para-substitution and distinguishes this compound from ortho- or meta-substituted isomers such as 5-acetyl-2-methoxybenzene-1-sulfonamide, which would exhibit different coupling patterns due to their distinct substitution geometry .

Analytical Chemistry Structure Confirmation Quality Assurance

Zinc-Binding Group Mechanism: N-Methoxy Substitution Confers Distinct Binding Mode Compared to Primary Sulfonamides

X-ray crystallographic studies of N-methoxybenzenesulfonamide bound to human carbonic anhydrase II (hCA II) reveal that the N-methoxy moiety coordinates the active-site zinc ion in a manner distinct from primary sulfonamides [1]. While primary sulfonamides (R-SO₂NH₂) typically coordinate zinc via the deprotonated sulfonamide nitrogen, the N-methoxy group alters the zinc coordination geometry and hydrogen-bonding network within the active site [1]. The para-acetyl substituent on 4-acetyl-N-methoxybenzenesulfonamide is expected to further modulate this binding mode through its electron-withdrawing effect on the sulfonamide NH acidity and through potential hydrogen-bonding interactions with active-site residues [2]. Although direct comparative Ki values for this specific compound are not available in the open literature, the documented binding mode of the N-methoxybenzenesulfonamide core provides a mechanistic basis for expecting differentiated inhibition kinetics relative to primary sulfonamides or N-hydroxy analogs [1].

Carbonic Anhydrase Inhibition X-ray Crystallography Enzyme Mechanism

Targeted Research Applications for 4-Acetyl-N-methoxybenzenesulfonamide Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Focused on Para-Position Electronic Effects

Given its defined molecular weight increment (+42.04 g/mol) relative to the parent N-methoxybenzenesulfonamide scaffold, this compound is optimally suited for systematic SAR exploration of the para position . Researchers investigating the impact of electron-withdrawing substituents on sulfonamide NH acidity and carbonic anhydrase inhibition kinetics can use this compound as a precise probe, avoiding the confounding steric and conformational variables introduced by larger aromatic substituents [1].

Quality Control and Identity Confirmation Using Validated ¹H NMR Fingerprint

Procurement of this compound is supported by a published ¹H NMR spectrum (300 MHz, CDCl₃) that provides a definitive spectroscopic fingerprint for identity confirmation upon receipt . Analytical chemists and quality control laboratories can use the specific chemical shifts and coupling patterns (aromatic doublets at δ 8.10 and 8.03, N-OCH₃ singlet at δ 3.82, and acetyl singlet at δ 2.66) to verify compound identity and assess purity against commercial certificates of analysis, mitigating the risk of working with misidentified or degraded material .

Crystallography and Solid-State Structure Investigations of N-Methoxy Sulfonamides

The N-methoxy sulfonamide class exhibits a distinct zinc-binding mode in carbonic anhydrase active sites as revealed by X-ray crystallography . 4-Acetyl-N-methoxybenzenesulfonamide extends this scaffold with a para-acetyl group that introduces additional hydrogen-bond acceptor functionality and alters crystal packing behavior [1]. Structural biologists and crystallographers studying sulfonamide-enzyme interactions can utilize this compound to investigate how para-substitution modulates the binding geometry and intermolecular interactions of N-methoxy benzenesulfonamides in the solid state .

Synthetic Methodology Development and Reaction Optimization

The documented synthesis of 4-acetyl-N-methoxybenzenesulfonamide includes a validated recrystallization protocol (THF/hexanes) yielding 65.8% isolated product as a white solid . This established purification method provides a reliable starting point for process chemists developing scalable synthetic routes to this compound class or optimizing reaction conditions for related benzenesulfonamide derivatives .

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